3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one
Description
This compound belongs to the quinolin-4(1H)-one class, characterized by a sulfonyl group at position 3, fluorine atoms at positions 6 and 7, and a methyl group at position 1. Its molecular formula is C₁₈H₁₅F₂NO₃S, with a molecular weight of 363.38 g/mol .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c1-3-11-4-6-12(7-5-11)25(23,24)17-10-21(2)16-9-15(20)14(19)8-13(16)18(17)22/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPNIWXSUZJIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The ethylphenylsulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
Recent studies have demonstrated that derivatives of quinolinones, including those similar to 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one, exhibit significant antiparasitic properties. For instance, N-quinolin-8-yl-arylsulfonamides were shown to possess leishmanicidal and trypanocidal activities, suggesting that the structural features of quinolinones contribute to their efficacy against parasitic diseases .
2. Cystic Fibrosis Treatment
The compound's mechanism of action may involve modulation of the cystic fibrosis transmembrane conductance regulator (CFTR). High-throughput screening has identified similar quinolinone derivatives as potential CFTR potentiators, which enhance chloride ion transport in cells affected by cystic fibrosis mutations . This suggests a pathway for developing treatments aimed at improving respiratory function in cystic fibrosis patients.
3. Anticancer Properties
Quinolinone derivatives have been explored for their anticancer potential. The sulfonamide moiety present in this compound may enhance its interaction with specific molecular targets involved in cancer cell proliferation and survival . Research indicates that modifications to the quinoline structure can lead to compounds with improved potency against various cancer cell lines.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of quinolinone derivatives is crucial for optimizing their pharmacological properties. Studies have shown that variations in substituents on the quinoline ring can significantly impact biological activity. For example, the introduction of electron-withdrawing groups or modifications to the sulfonamide group can enhance potency and selectivity against target receptors .
| Compound Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Sulfonamide modifications | Improved selectivity |
| Alkyl substitutions | Enhanced solubility and bioavailability |
Case Studies
Case Study 1: Cystic Fibrosis Potentiation
In a study involving human bronchial epithelial cells, compounds structurally related to this compound were tested for their ability to increase CFTR activity. The results indicated significant improvements in chloride secretion in cells harboring CFTR mutations, showcasing the therapeutic potential of these compounds in cystic fibrosis management .
Case Study 2: Antitumor Activity
A series of quinolinone derivatives were evaluated for their anticancer effects in vitro. One particular derivative exhibited an IC50 value indicating potent inhibition of cancer cell growth across multiple cell lines. This highlights the potential for further development into a novel anticancer agent based on the structural framework of this compound .
Mechanism of Action
The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues with Modified Sulfonyl Groups
2.1.1 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one (CAS 1326863-34-6)
- Molecular Formula: C₁₈H₁₅F₂NO₃S
- Molecular Weight : 363.38 g/mol .
- Key Differences :
- The sulfonyl group is substituted with 3,4-dimethylphenyl instead of 4-ethylphenyl.
- The methyl groups increase steric hindrance and reduce lipophilicity compared to the ethyl group.
2.1.2 3-((4-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-(4-methylbenzyl)quinolin-4(1H)-one (CAS 866810-01-7)
- Molecular Formula: C₂₆H₂₃ClNO₅S
- Molecular Weight : 497.0 g/mol .
- Key Differences :
- Chlorine replaces fluorine at positions 6 and 7, and methoxy groups substitute fluorine.
- The N1 position is a 4-methylbenzyl group instead of methyl.
- Implications : Chlorine increases electronegativity, while methoxy groups enhance solubility. The benzyl substitution may improve metabolic stability but increase molecular weight .
2.2 Analogues with Halogen Modifications
2.2.1 3-((3-Chlorophenyl)sulfonyl)-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one (CAS 1326845-99-1)
- Molecular Formula: C₂₃H₁₄ClF₃NO₃S
- Molecular Weight : 463.86 g/mol .
- Key Differences :
- 3-Chlorophenyl sulfonyl and 3-fluorobenzyl groups introduce dual halogenation.
- Additional fluorine at the benzyl position increases polarity.
2.3 Core Structure Variations: Dihydroquinolinones
2.3.1 2-Ethyl-6,7-dimethoxy-3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one (Compound 5i)
- Melting Point : 168°C .
- Key Differences: Dihydroquinolinone core with a non-aromatic ring and methylidene group. Tosyl (p-toluenesulfonyl) group instead of 4-ethylphenyl sulfonyl.
- Implications : Reduced aromaticity may decrease planarity and binding affinity to flat enzymatic pockets .
Research Implications
- Steric Considerations : Bulkier substituents (e.g., 3,4-dimethylphenyl) may hinder binding to compact active sites, whereas smaller groups (e.g., methyl at N1) optimize steric compatibility .
- Solubility and Bioavailability : The 4-ethylphenyl sulfonyl group in the target compound offers a balance between lipophilicity and aqueous solubility, critical for pharmacokinetics .
Biological Activity
3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a unique structure that may contribute to its pharmacological properties, including its interaction with various biological targets.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a quinoline core substituted with a sulfonyl group and fluorine atoms, which are known to enhance biological activity through improved binding affinity and selectivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have been shown to exhibit significant antiproliferative effects against various cancer cell lines. In vitro assays indicate that such compounds can induce apoptosis and inhibit cell proliferation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Hep3B (Liver Cancer) | 0.5 |
| Similar Quinoline Derivative | A498 (Renal Cancer) | 0.8 |
| Similar Quinoline Derivative | H460 (Lung Cancer) | 0.6 |
These results suggest that structural modifications in quinoline derivatives can lead to enhanced anticancer activity.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of microtubule polymerization, a critical process for cell division. Studies have shown that quinoline derivatives can interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have been investigated for their antimicrobial activities. The sulfonyl group present in this compound is believed to enhance its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Quinoline Derivative | S. aureus | 16 µg/mL |
Case Studies
Several case studies have documented the biological activity of quinoline derivatives:
- Study on Hepatocellular Carcinoma : A recent study evaluated the effects of various quinoline derivatives on Hep3B cells. The results indicated that compounds with similar structures to this compound significantly reduced cell viability and induced apoptosis via the caspase pathway .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamide derivatives against multi-drug resistant strains of bacteria. The findings suggested that modifications at the sulfonyl group could enhance efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
